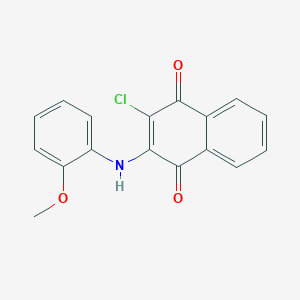

2-Chloro-3-(2-methoxyanilino)naphthalene-1,4-dione

Description

2-Chloro-3-(2-methoxyanilino)naphthalene-1,4-dione is an organic compound with the molecular formula C17H12ClNO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both chloro and methoxyanilino substituents

Properties

IUPAC Name |

2-chloro-3-(2-methoxyanilino)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3/c1-22-13-9-5-4-8-12(13)19-15-14(18)16(20)10-6-2-3-7-11(10)17(15)21/h2-9,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNMCDAUXNBBDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64505-74-4 | |

| Record name | 3-CHLORO-2-(2-METHOXYANILINO)-1,4-NAPHTHOQUINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-methoxyanilino)naphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with 2-methoxyaniline. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-methoxyanilino)naphthalene-1,4-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Reactions

This compound can undergo several types of reactions:

- Oxidation : Can be oxidized to form various quinone derivatives.

- Reduction : Reduction reactions can yield hydroquinone derivatives.

- Substitution : The chloro group can be replaced with other nucleophiles, such as amines or thiols .

Medicinal Chemistry

2-Chloro-3-(2-methoxyanilino)naphthalene-1,4-dione has shown potential in drug development due to its biological activities:

- Anticancer Activity : Research indicates that derivatives of naphthoquinones exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated promising antiproliferative effects against human cancer cells, suggesting this compound may serve as a lead in anticancer drug development .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens. Naphthoquinone derivatives have shown effectiveness against bacteria and fungi, making them candidates for treating infections .

Biological Studies

Research highlights the role of this compound in understanding cellular mechanisms:

- Mechanism of Action : The compound interacts with various molecular targets, potentially affecting enzyme activity and cellular pathways. It may act as an electron acceptor or donor in redox reactions, influencing oxidative stress within cells .

Industrial Applications

In addition to its biological significance, this compound is utilized in industrial settings:

- Dyes and Pigments : Its unique chemical structure allows it to be used in the production of dyes and pigments.

- Chemical Intermediates : It serves as an intermediate in synthesizing more complex organic molecules, facilitating the development of new materials .

Anticancer Activity

A study conducted on 1,4-naphthoquinone derivatives demonstrated their ability to induce apoptosis in cancer cells. The research focused on the interaction of these compounds with cellular proteins involved in growth regulation. Results indicated that specific substitutions on the naphthoquinone scaffold could enhance anticancer activity .

Antimicrobial Efficacy

Research evaluating the antimicrobial properties of naphthoquinone derivatives found that they were effective against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to the generation of reactive oxygen species (ROS), which led to bacterial cell death .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-methoxyanilino)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions. It may also interact with enzymes and proteins, affecting their activity and function. The specific pathways and targets depend on the context of its use, such as its role in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

- 2-Chloro-3-(4-methoxyanilino)naphthalene-1,4-dione

- 2-Chloro-3-(2-methoxyethylamino)naphthalene-1,4-dione

Uniqueness

2-Chloro-3-(2-methoxyanilino)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

2-Chloro-3-(2-methoxyanilino)naphthalene-1,4-dione is a synthetic organic compound belonging to the naphthoquinone class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C18H14ClN O3, and it is characterized by its unique substitution pattern, which influences its reactivity and biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that compounds in the naphthoquinone family can induce apoptosis in various cancer cell lines. For instance, the compound has been evaluated for its cytotoxic effects against human cancer cells, demonstrating promising results in inhibiting cell proliferation.

Case Study: Cytotoxicity Assessment

A study conducted on HCT116 colon cancer cells revealed that treatment with this naphthoquinone derivative led to a marked decrease in cell viability. The mechanism was attributed to the generation of reactive oxygen species (ROS), which triggered apoptotic pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Naphthoquinones are known for their ability to combat bacterial and fungal infections.

Table: Antimicrobial Activity of Naphthoquinones

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15.6 µg/mL |

| This compound | Escherichia coli | 31 µg/mL |

| This compound | Candida albicans | 25 µg/mL |

These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in critical biological processes.

- DNA Interaction : It may bind to DNA, disrupting replication and transcription processes.

- Oxidative Stress Induction : By generating ROS, it can induce oxidative stress in cells, leading to apoptosis.

- Signal Pathway Modulation : It may influence various cellular signaling pathways, altering cell behavior.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other similar naphthoquinone derivatives:

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 2-Chloro-3-(4-methoxyanilino)naphthalene-1,4-dione | Moderate | High |

| 2-Chloro-3-(methylamino)naphthalene-1,4-dione | Low | Moderate |

| This compound | High | High |

This table illustrates that while some derivatives exhibit moderate activities, this compound stands out due to its robust anticancer and antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-3-(2-methoxyanilino)naphthalene-1,4-dione, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-chloro-1,4-naphthoquinone with 2-methoxyaniline under controlled conditions (e.g., refluxing in ethanol with catalytic acid/base). Optimization includes:

- Temperature : Varying reflux temperatures (60–100°C) to balance reaction rate and side-product formation.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require purification adjustments.

- Catalysts : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) catalysts to improve yields .

- Monitoring : Use TLC with n-hexane:ethyl acetate (9:1) for real-time progress tracking .

Q. How is the molecular structure of this compound confirmed, and what crystallographic parameters are critical for validation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Planarity : The naphthoquinone core should exhibit planarity (max. deviation <0.1 Å) .

- Dihedral Angles : Angle between the naphthoquinone and substituted benzene rings (~52° in analogs) .

- Hydrogen Bonding : N–H⋯O interactions stabilize the crystal lattice; bond distances (~2.8–3.0 Å) and angles (~150–170°) must align with crystallographic databases .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of this compound?

- Methodological Answer :

- Geometry Optimization : Use density functional theory (DFT) with B3LYP/6-31G(d) to model the ground-state structure. Compare calculated bond lengths/angles with SC-XRD data .

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict redox behavior. Lower gaps (<3 eV) suggest potential for charge-transfer interactions .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., quinone O-atoms, chloro-substituent) for reaction pathway predictions .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for derivatives of this compound?

- Methodological Answer :

- Dynamic Effects : NMR detects time-averaged conformations, while XRD captures static structures. For example, rotational barriers in methoxy groups may cause NMR splitting not observed in XRD .

- Solvent Artifacts : Polar solvents can induce proton exchange, masking NH/OH peaks. Use deuterated solvents and variable-temperature NMR to isolate effects .

- Crystallographic Disorder : If XRD shows positional disorder (e.g., methoxy group), refine occupancy factors and cross-validate with Hirshfeld surface analysis .

Q. How do substituent variations (e.g., methoxy vs. methyl groups) influence biological activity, and what assays validate these effects?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., 2-methyl or 2-fluoroanilino derivatives) and test against biological targets (e.g., cancer cell lines).

- Mechanistic Assays : Use fluorescence quenching to study DNA intercalation or enzyme inhibition assays (e.g., topoisomerase-II) .

- Theoretical Frameworks : Link activity to electronic parameters (e.g., Hammett constants) or steric bulk of substituents .

Data Analysis and Experimental Design

Q. What factorial design approaches optimize reaction yields while minimizing side products?

- Methodological Answer :

- 2³ Factorial Design : Vary temperature, solvent polarity, and catalyst concentration. Analyze main effects and interactions using ANOVA .

- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., parabolic yield vs. temperature) to identify global maxima .

- Taguchi Methods : Use orthogonal arrays to reduce experimental runs while maintaining robustness to noise (e.g., impurity levels) .

Q. How are crystallographic data discrepancies addressed when comparing analogs (e.g., 2-methoxy vs. 4-methyl derivatives)?

- Methodological Answer :

- Packing Analysis : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding networks .

- Thermal Ellipsoids : Analyze anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .

- Database Mining : Cross-reference with Cambridge Structural Database (CSD) entries for statistical trends in similar compounds .

Future Directions

Q. What emerging techniques (e.g., AI-driven synthesis) could accelerate research on this compound?

- Methodological Answer :

- Retrosynthetic Algorithms : Tools like IBM RXN or ASKCOS propose novel pathways by training on reaction databases .

- Autonomous Labs : Robotic platforms (e.g., ChemOS) integrate high-throughput experimentation with machine learning for rapid optimization .

- Multi-Scale Modeling : Combine quantum mechanics (QM) for electronic details with molecular dynamics (MD) for bulk behavior predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.